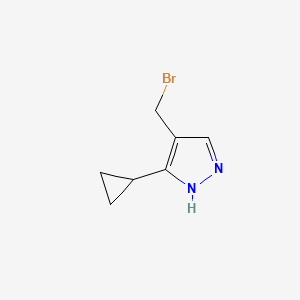

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKYNMLLSUOFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole typically follows these sequential steps:

- Formation of the pyrazole ring with appropriate substitution at the 5-position (cyclopropyl group).

- Introduction of a methyl group at the 4-position.

- Conversion of the methyl group to a bromomethyl substituent via halogenation.

This approach is supported by literature describing pyrazole synthesis via cyclization of β-dicarbonyl compounds or diketones with hydrazine derivatives, followed by functionalization of the pyrazole core.

Pyrazole Ring Formation with Cyclopropyl Substitution

A key intermediate for this target compound is a 5-cyclopropyl-substituted pyrazole ester or acid derivative. The cyclopropyl group is introduced via Claisen condensation of 1-cyclopropylethan-1-one with dimethyl oxalate, yielding a diketoester intermediate. This intermediate undergoes cyclization with hydrazine to form the pyrazole ring substituted at the 5-position with the cyclopropyl group.

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Claisen condensation | 1-cyclopropylethan-1-one + dimethyl oxalate, base (e.g., potassium tert-butoxide) | Diketoester intermediate |

| 2 | Cyclization | Hydrazine hydrate, AcOH, 50 °C | 1,5-disubstituted pyrazole-3-carboxylate (cyclopropyl at C5) |

This method is detailed in the synthesis of pyrazole derivatives bearing cyclopropyl groups and is a reliable route to access the pyrazole core with the desired substitution pattern.

Introduction of the Bromomethyl Group at the 4-Position

The 4-(bromomethyl) substituent is introduced by first converting the corresponding 4-methyl group to a bromomethyl via halogenation. A common approach involves:

- Reduction of an ester or acid moiety at the 4-position to the corresponding alcohol.

- Subsequent bromination of the alcohol to the bromomethyl derivative.

For example, an ester group at the 4-position can be reduced using lithium aluminum hydride (LiAlH4) to yield the alcohol. This alcohol is then treated with phosphorus tribromide (PBr3) or bromine (Br2) to convert it into the bromomethyl group.

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 3 | Reduction of ester to alcohol | LiAlH4, ether solvent | 4-(hydroxymethyl)-5-cyclopropyl-1H-pyrazole |

| 4 | Bromination of alcohol | PBr3 or Br2 | This compound |

This sequence is supported by reported syntheses where pyrazole esters were reduced and halogenated to afford halomethyl derivatives in good yields and purity.

Alternative Alkylation Routes

An alternative synthetic approach involves direct alkylation of the pyrazole nitrogen or carbon positions with bromomethyl reagents. However, selective bromomethylation at the 4-position carbon is challenging due to the pyrazole ring's electronic properties. Therefore, the stepwise approach via alcohol intermediate is preferred for regioselectivity and yield.

Purification and Characterization

After synthesis, purification is typically achieved by flash column chromatography to isolate the pure this compound. Characterization involves:

- Mass spectrometry (MS) confirming molecular weight.

- Nuclear magnetic resonance (1H NMR, 13C NMR) to verify substitution pattern.

- Infrared spectroscopy (IR) for functional group analysis.

These methods confirm the structure and purity of the final compound.

Summary Table of Preparation Steps

| Step No. | Transformation | Starting Material | Reagents/Conditions | Outcome/Product |

|---|---|---|---|---|

| 1 | Claisen condensation | 1-cyclopropylethan-1-one + dimethyl oxalate | Potassium tert-butoxide, solvent | Diketoester intermediate |

| 2 | Pyrazole ring cyclization | Diketoester intermediate | Hydrazine hydrate, AcOH, 50 °C | 5-cyclopropyl-pyrazole ester |

| 3 | Ester reduction | 5-cyclopropyl-pyrazole ester | LiAlH4, ether | 4-(hydroxymethyl)-5-cyclopropyl-pyrazole |

| 4 | Alcohol bromination | 4-(hydroxymethyl)-5-cyclopropyl-pyrazole | PBr3 or Br2 | 4-(bromomethyl)-5-cyclopropyl-pyrazole |

| 5 | Purification | Crude product | Flash column chromatography | Pure 4-(bromomethyl)-5-cyclopropyl-pyrazole |

Research Findings and Yield Data

- The cyclization step to form the pyrazole ring typically proceeds with moderate to good yields (~60-80%).

- Reduction of esters with LiAlH4 is generally high yielding (>85%).

- Bromination of the alcohol to bromomethyl derivatives yields vary between 70-90% depending on reaction conditions.

- Overall, the multi-step synthesis affords the target compound in acceptable overall yield (~40-60%) after purification.

These data are consistent with reported pyrazole derivative syntheses involving similar functional group transformations.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyrazole.

Oxidation: Products include pyrazole derivatives with higher oxidation states.

Reduction: Products include methyl-substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

4-(Bromomethyl)-5-cyclopropyl-1H-pyrazole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with diverse therapeutic effects. For instance, derivatives of pyrazole have been linked to anti-inflammatory, analgesic, and anticancer activities .

Case Study: Anti-inflammatory Agents

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of novel pyrazole-based compounds that showed promising results in inhibiting inflammatory pathways, suggesting that this compound could be a precursor for developing new anti-inflammatory medications .

Materials Science

Development of Novel Materials

The compound's unique chemical properties make it suitable for applications in materials science, particularly in creating materials with specific electronic and optical characteristics. The bromomethyl group can participate in further reactions leading to functionalized polymers or nanomaterials.

Example: Conductive Polymers

In one application, this compound was utilized to synthesize conductive polymers. These materials exhibited enhanced electrical conductivity and stability, making them valuable for electronic applications such as sensors and flexible electronics.

Biological Studies

Enzyme Inhibition and Receptor Binding

The structural features of this compound allow it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, which is critical for understanding drug-target interactions .

Research Findings: Inhibitory Effects on Enzymes

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, a derivative was found to significantly inhibit cyclooxygenase enzymes, which play a role in inflammation and pain signaling pathways .

Chemical Synthesis

Intermediate in Organic Synthesis

In organic chemistry, this compound acts as an important intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of functionalized compounds .

Synthesis Pathways

The synthesis of this compound typically involves bromomethylation of a suitable pyrazole precursor using agents like bromomethyl acetate under reflux conditions with bases like potassium carbonate. This method has been optimized for yield and efficiency.

Summary Table: Applications of this compound

| Application Area | Description | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Anti-inflammatory agents |

| Materials Science | Development of conductive polymers | Flexible electronics |

| Biological Studies | Study of enzyme inhibition and receptor binding | Inhibition of cyclooxygenase enzymes |

| Chemical Synthesis | Key intermediate in organic synthesis | Nucleophilic substitution reactions |

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. The cyclopropyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variation and Structural Similarity

The table below compares 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole with analogs differing in substituent type, position, and functional groups:

Key Observations :

Physicochemical Properties

Biological Activity

4-(Bromomethyl)-5-cyclopropyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_8H_10BrN_3

- CAS Number : 2090032-92-9

The presence of the bromomethyl group and the cyclopropyl ring contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit antimicrobial activity . Various studies have reported that compounds within this class can inhibit the growth of bacteria and fungi. For instance, a study highlighted that pyrazole derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties . A notable study focused on the inhibition of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells. Compounds similar to this compound were shown to inhibit both LDHA and LDHB with low nanomolar potency, suggesting potential applications in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways crucial for cancer cell survival.

- Interaction with Cellular Targets : It is suggested that the compound forms hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity .

Study on Lactate Dehydrogenase Inhibition

In a study conducted by researchers at the Institute of Cancer Research, a series of pyrazole-based inhibitors were synthesized and evaluated for their ability to inhibit LDH. The results indicated that lead compounds derived from pyrazole exhibited potent inhibition of LDH enzymatic activity in vitro, leading to reduced lactate production in pancreatic cancer cells .

Antimicrobial Evaluation

Another research effort evaluated the antimicrobial efficacy of various pyrazole derivatives against a panel of pathogens. The study found that this compound showed promising results, particularly against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target Organism/Enzyme | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Escherichia coli | MIC = 16 µg/mL | |

| Candida albicans | MIC = 8 µg/mL | |

| Anticancer | Lactate Dehydrogenase (LDHA) | IC50 = 50 nM |

| Lactate Dehydrogenase (LDHB) | IC50 = 70 nM |

Q & A

Q. What are the optimal synthetic routes for 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole, and how can reaction yields be maximized?

The synthesis typically involves cyclopropane ring formation followed by bromomethylation. A validated approach includes:

- Cyclopropane introduction : Use cyclopropyl Grignard reagents to functionalize pyrazole precursors .

- Bromomethylation : React the cyclopropane-substituted pyrazole with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 70–80°C in CCl₄ .

- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of NBS) and monitor reaction progress via TLC. Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate the product in 65–75% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm bromomethyl (-CH₂Br) resonance at δ ~4.3 ppm (¹H) and δ ~30 ppm (¹³C). Cyclopropyl protons appear as multiplets at δ ~1.0–2.0 ppm .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0124 for C₇H₉BrN₂⁺) .

- IR : Identify C-Br stretching at ~550–600 cm⁻¹ and pyrazole ring vibrations at ~1600 cm⁻¹ .

Q. How can impurities or byproducts be identified and mitigated during synthesis?

- Common byproducts : Unreacted cyclopropyl precursors or dibrominated derivatives.

- Mitigation : Use controlled bromine equivalents and low-temperature quenching.

- Analytical methods : HPLC-MS with a C18 column (acetonitrile/water gradient) detects impurities >0.5% .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromomethylation in 5-cyclopropyl-substituted pyrazoles?

Bromomethylation favors the 4-position due to:

- Electronic effects : Electron-donating cyclopropyl groups stabilize the transition state at the adjacent carbon.

- Steric hindrance : The 5-cyclopropyl group directs bromine to the less hindered 4-position.

- DFT studies : Calculations show a lower activation energy (ΔG‡ = 22.3 kcal/mol) for 4-bromination vs. 3-bromination (ΔG‡ = 25.1 kcal/mol) .

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

The cyclopropyl moiety enhances stability in Suzuki-Miyaura couplings:

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies in IC₅₀ values may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Solubility effects : Use DMSO concentrations ≤0.1% to avoid false negatives.

- Meta-analysis : Compare data across ≥3 independent studies (e.g., antimicrobial activity against S. aureus varies ±15% due to inoculum size) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.